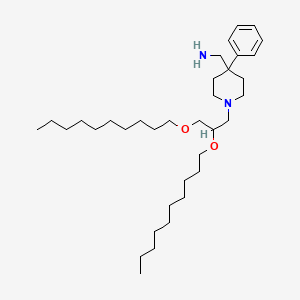
N-Methyl-N-tritylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-tritylacetamide: is an organic compound with the molecular formula C22H21NO It is characterized by the presence of a trityl group (triphenylmethyl) attached to the nitrogen atom of an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions: N-Methyl-N-tritylacetamide can be synthesized through the reaction of trityl chloride with N-methylacetamide in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the trityl chloride acting as the electrophile and the N-methylacetamide as the nucleophile. The reaction can be represented as follows:
C19H15Cl+C3H7NO→C22H21NO+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions: N-Methyl-N-tritylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into simpler amides or amines.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-Methylacetamide and triphenylmethane.
Substitution: Various substituted trityl derivatives.
科学的研究の応用
Chemistry: N-Methyl-N-tritylacetamide is used as a protecting group for amines in organic synthesis. The trityl group can be easily removed under acidic conditions, making it a valuable tool in multi-step synthetic processes.
Biology and Medicine: In biological research, this compound can be used to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it useful in structural biology studies.
Industry: The compound finds applications in the production of pharmaceuticals and agrochemicals. It can be used as an intermediate in the synthesis of active pharmaceutical ingredients and other bioactive compounds.
作用機序
The mechanism of action of N-Methyl-N-tritylacetamide involves its interaction with molecular targets through the trityl group. The trityl group can form stable complexes with proteins and other biomolecules, influencing their structure and function. This interaction can modulate enzyme activity, protein-protein interactions, and other cellular processes.
類似化合物との比較
Similar Compounds:
N-Methylacetamide: A simpler amide without the trityl group.
N,N-Dimethylacetamide: Contains two methyl groups attached to the nitrogen atom.
N-Methyl-N-(trimethylsilyl)acetamide: Contains a trimethylsilyl group instead of a trityl group.
Uniqueness: N-Methyl-N-tritylacetamide is unique due to the presence of the bulky trityl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for protecting group chemistry and studying protein interactions.
特性
| 6622-11-3 | |
分子式 |
C22H21NO |
分子量 |
315.4 g/mol |
IUPAC名 |
N-methyl-N-tritylacetamide |
InChI |
InChI=1S/C22H21NO/c1-18(24)23(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1-2H3 |
InChIキー |
SLYNTILSJSTZMU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





